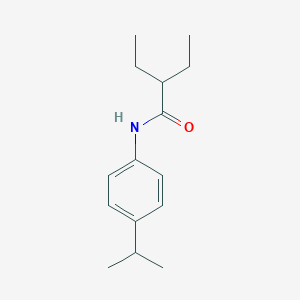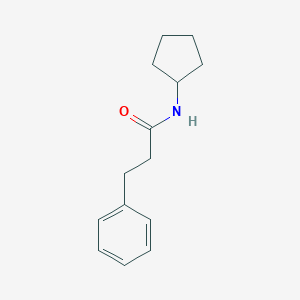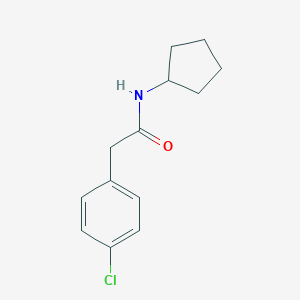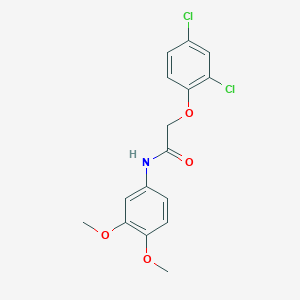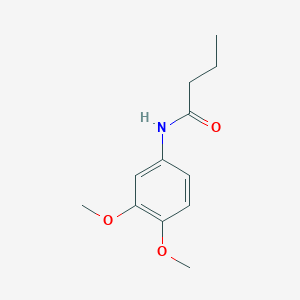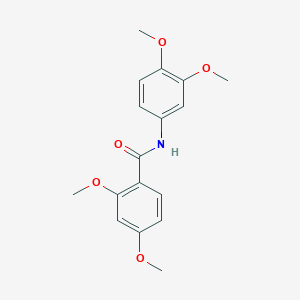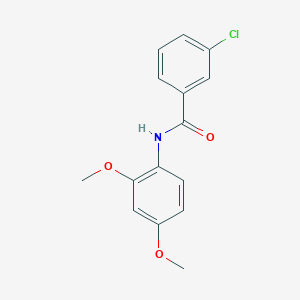![molecular formula C18H19N3O2S3 B291939 {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone, also known as AMET, is a thieno[2,3-c]isothiazole derivative that has been synthesized and studied for its potential use in the treatment of various diseases. AMET has been shown to have promising pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth and inflammation. {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS. Additionally, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to inhibit the activation of several transcription factors involved in cancer cell growth, such as NF-κB and STAT3.
Biochemical and Physiological Effects:
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-tumor, anti-inflammatory, and analgesic effects, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to have antioxidant and anti-apoptotic effects. {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, good pharmacokinetic profile, and multiple pharmacological effects. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone. One area of interest is the development of more potent and selective analogs of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone for use in cancer treatment. Another area of interest is the investigation of the mechanism of action of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone and its effects on various signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone in animal models and humans.
Métodos De Síntesis
The synthesis of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone involves several steps, starting with the reaction of 2-chloroethyl morpholine with thiosemicarbazide to form 2-(morpholin-2-yl)ethylthiocarbamoyl-N-(2-chloroethyl)amine. This intermediate is then reacted with 2-bromoacetophenone to form the final product, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone. The synthesis of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been optimized to increase yield and purity, and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In vitro studies have shown that {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has anti-tumor effects on several cancer cell lines, including breast cancer, lung cancer, and liver cancer. {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propiedades
Fórmula molecular |
C18H19N3O2S3 |
|---|---|
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3O2S3/c19-14-13-17(25-16(14)15(22)12-4-2-1-3-5-12)20-26-18(13)24-11-8-21-6-9-23-10-7-21/h1-5H,6-11,19H2 |
Clave InChI |
KGJAJUQMQHLVJQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
SMILES canónico |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




